molecular formula C14H10N2O2S B6390698 2-Amino-5-[benzo(b)thiophen-2-yl]isonicotinic acid CAS No. 1261904-81-7

2-Amino-5-[benzo(b)thiophen-2-yl]isonicotinic acid

Cat. No.: B6390698
CAS No.: 1261904-81-7
M. Wt: 270.31 g/mol
InChI Key: KGPOQNQXFPDVOQ-UHFFFAOYSA-N
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Description

2-Amino-5-[benzo(b)thiophen-2-yl]isonicotinic acid is a heteroaromatic compound that features both a benzo[b]thiophene and an isonicotinic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[benzo(b)thiophen-2-yl]isonicotinic acid typically involves the formation of the benzo[b]thiophene ring followed by its functionalization. One common method includes the electrophilic cyclization of suitable precursors to form the benzo[b]thiophene core . The isonicotinic acid moiety can be introduced through coupling reactions, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for such compounds often rely on scalable synthetic routes that minimize steps and maximize yield. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[benzo(b)thiophen-2-yl]isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-Amino-5-[benzo(b)thiophen-2-yl]isonicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-[benzo(b)thiophen-2-yl]isonicotinic acid is unique due to the combination of the benzo[b]thiophene and isonicotinic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-5-(1-benzothiophen-2-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c15-13-6-9(14(17)18)10(7-16-13)12-5-8-3-1-2-4-11(8)19-12/h1-7H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPOQNQXFPDVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CN=C(C=C3C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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